molecular formula C12H12N2O3 B6427388 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 51759-19-4

1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6427388
CAS RN: 51759-19-4
M. Wt: 232.23 g/mol
InChI Key: BKPQSQIRNJGTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione (DMPT-2,4-dione) is an organic compound with a unique structure and wide range of applications in scientific research. It has been used to study the mechanisms of action of various biochemical and physiological processes, and is a promising candidate for future applications in drug development.

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have antimicrobial properties . It is synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This makes it a potential candidate for the development of new antimicrobial drugs.

Solvent Applications

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is a versatile solvent used in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly (aryl ethers) .

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido . These compounds are synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Antitumor Activity

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, a related compound, has been used in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity . This suggests that 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione could also have potential antitumor applications.

Synthesis of Fused Pyrido-pyrimidines

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is also used as a starting material in the synthesis of fused pyrido-pyrimidines . This suggests that 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione could be used in similar synthetic pathways.

Pharmaceutical Research

Given its various applications in the synthesis of heterocyclic compounds and potential antimicrobial and antitumor activities, this compound is of significant interest in pharmaceutical research .

properties

IUPAC Name

1,3-dimethyl-6-phenoxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-13-10(15)8-11(14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPQSQIRNJGTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-phenoxypyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.